1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine
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Overview
Description
1-(Methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and a benzyl group that is further substituted with three methoxy groups at the 2, 4, and 5 positions. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the methylsulfonyl group: The piperazine ring can be reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Attachment of the benzyl group: The final step involves the reaction of the intermediate with 2,4,5-trimethoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
1-(Methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-4-benzylpiperazine: Lacks the methoxy groups, resulting in different chemical and biological properties.
1-(Methylsulfonyl)-4-(2,4-dimethoxybenzyl)piperazine: Similar structure but with fewer methoxy groups, leading to variations in reactivity and applications.
1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-methylsulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-20-13-10-15(22-3)14(21-2)9-12(13)11-16-5-7-17(8-6-16)23(4,18)19/h9-10H,5-8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEHPICEARKQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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